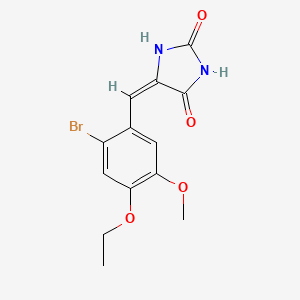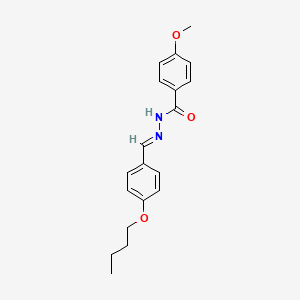![molecular formula C19H29N7O B5510434 N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)
N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is of interest due to its intricate structure which suggests potential for a wide range of chemical interactions and biological activities. Its study can contribute to various fields of chemistry and pharmacology, focusing on the understanding of its synthesis, molecular structure, and reactive properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the complex molecular architecture seen in this compound. Techniques such as ring closure reactions, nucleophilic substitution, and condensation reactions are typically employed. For instance, the synthesis of similar heterocyclic compounds has been achieved through reactions involving dimethyl acetylenedicarboxylate or oxidative cyclization using iodobenzene diacetate under mild conditions, showcasing the complexity and creativity required in organic synthesis (Sako et al., 2000).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are used to elucidate the arrangement of atoms within the molecule. For example, the crystal structure of similar compounds reveals how pyrazole, pyridine, and pyran rings can be almost coplanar, influencing the molecule's electronic properties and reactivity (Ganapathy et al., 2015).
Chemical Reactions and Properties
The compound's chemical reactivity can be explored through its participation in various chemical reactions. These may include cyclocondensation reactions, which have been observed in related structures, leading to the formation of new cyclic systems or the introduction of functional groups enhancing the molecule's reactivity and potential biological activity (Desenko et al., 1998).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are directly influenced by the molecular structure. For instance, modifications at certain positions on similar molecules can significantly affect their water solubility and stability at physiological pH, which is critical for potential pharmacological applications (Baraldi et al., 2012).
Chemical Properties Analysis
The electronic structure and distribution of electrons within the molecule dictate its chemical properties. Studies such as quantum chemical calculations provide insights into the molecule's reactivity, stability, and interactions with biological targets. For example, analysis through methods like DFT helps in understanding the compound's electronic properties, aiding in the prediction of its reactivity and potential biological activity (Halim & Ibrahim, 2022).
Scientific Research Applications
Cyclocondensation Applications
Cyclocondensation reactions involving compounds structurally related to N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine have been studied. For example, Desenko et al. (1998) investigated the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine and hydrazine, leading to various tetrahydro compounds and demonstrating the potential for complex heterocyclic synthesis (Desenko, S., Komykhov, S. A., Orlov, V., & Meier, H., 1998).
Synthesis of Novel Analogues
The creation of novel guanine analogues has been researched using similar compounds. Ehler et al. (1977) synthesized 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, using a process involving dimethyl alpha-ethoxymethylidineacetonedicarboxylate and hydrazine (Ehler, K. W., Robins, R. K., & Meyer, R. B., 1977).
Magnetic Resonance Studies
Compounds in the same chemical family have been used in magnetic resonance studies. Armarego et al. (1971) studied the shifts of proton resonances in π-deficient nitrogen heterocycles induced by Tris(dipivaloylmethanato)europium, providing insights into the behavior of these heterocycles (Armarego, W., Batterham, T., & Kershaw, J. R., 1971).
Ring-Opening Reactions
Jones and Phipps (1976) explored the ring-opening reactions of 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts under the influence of tertiary amines. This research contributes to understanding the reactivity and potential applications of compounds similar to the one (Jones, G., & Phipps, J. R., 1976).
1,3-Dipolar Cycloadditions and Biological Activities
Zaki et al. (2016) investigated the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and other related compounds, showcasing the diverse biological activities of these structures (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).
Synthesis of Substituted Piperidines
Katritzky et al. (1999) synthesized substituted piperidines, a process relevant to the structure of the compound . Their research illustrates the versatility of these compounds in synthesizing diverse molecular structures (Katritzky, A., Luo, Z., & Cui, X., 1999).
Ligand Binding Studies
Research by Rowley et al. (1997) on 4-heterocyclylpiperidines as ligands at the human dopamine D4 receptor demonstrates the potential of similar compounds in receptor binding studies, which could be relevant for pharmaceutical applications (Rowley, M., et al., 1997).
properties
IUPAC Name |
[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O/c1-23(2)13-17-21-22-18(24(17)3)14-7-6-9-25(12-14)19(27)15-11-20-26-10-5-4-8-16(15)26/h11,14H,4-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGGNGIUYOQXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)C3=C4CCCCN4N=C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)
![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)
![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)
![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)
![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
